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Compound of Interest

2-Hydroxy-4-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

Cat. No.: B030149

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: Physicochemical
Properties, Analysis, and Applications

Introduction

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known by its synonym 4-
(Trifluoromethyl)salicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in
the fields of medicinal chemistry and materials science. Its structure, which incorporates a
salicylic acid scaffold with a strongly electron-withdrawing trifluoromethyl (-CF3) group, imparts
a unique combination of chemical reactivity and physicochemical properties. This compound is
perhaps most widely recognized as the primary active metabolite of the antithrombotic drug
Triflusal, where it is responsible for the therapeutic antiplatelet and anti-inflammatory effects.[1]

The presence of the trifluoromethyl group is a key feature, a common motif in modern
pharmaceuticals designed to enhance metabolic stability, binding affinity, and lipophilicity.[2]
Understanding the fundamental properties of 2-Hydroxy-4-(trifluoromethyl)benzoic acid is
therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic
chemistry who utilize this molecule as a reference standard, a therapeutic agent, or a versatile
synthetic building block. This guide provides a comprehensive overview of its core
physicochemical characteristics, analytical methodologies, and key applications, grounded in
authoritative scientific data.
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Part 1: Core Physicochemical and Molecular

Properties

The distinct properties of 2-Hydroxy-4-(trifluoromethyl)benzoic acid arise from the interplay

of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl

group. These properties dictate its behavior in both biological and chemical systems.

Key Identifiers and Physical Properties

A summary of the essential identification and physicochemical data for 2-Hydroxy-4-

(trifluoromethyl)benzoic acid is presented below.

Property Value Source(s)
2-hydroxy-4-

IUPAC Name ) ] ) [3]
(trifluoromethyl)benzoic acid
4-(Trifluoromethyl)salicylic

Synonyms [3]

acid, 4-Tfmsa

CAS Registry Number 328-90-5 [4]

Molecular Formula CsHsF30s

Molecular Weight 206.12 g/mol [3]
Solid, white to light grey

Appearance [1][5]
powder

Melting Point 177-178 °C [1][4]

Boiling Point 286.4 °C (at 760 mmHg) [1]

Density 1.5+0.1 g/cm3 [1]
Slightly soluble in water;

Solubility Soluble in organic solvents [6][7]

(e.g., DMSO, Methanol)

Structural and Electronic Characteristics

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b030149?utm_src=pdf-body
https://www.benchchem.com/product/b030149?utm_src=pdf-body
https://www.benchchem.com/product/b030149?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/164578
https://pubchem.ncbi.nlm.nih.gov/compound/164578
https://commonchemistry.cas.org/detail?cas_rn=328-90-5
https://pubchem.ncbi.nlm.nih.gov/compound/164578
https://www.echemi.com/products/pid_Seven21612-4-trifluoromethylsalicylicacid.html
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.echemi.com/products/pid_Seven21612-4-trifluoromethylsalicylicacid.html
https://commonchemistry.cas.org/detail?cas_rn=328-90-5
https://www.echemi.com/products/pid_Seven21612-4-trifluoromethylsalicylicacid.html
https://www.echemi.com/products/pid_Seven21612-4-trifluoromethylsalicylicacid.html
https://www.fishersci.co.uk/shop/products/4-hydroxy-2-trifluoromethyl-benzoic-acid-98-thermo-scientific/15427555
https://www.medchemexpress.com/4-trifluoromethyl-benzoic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Acidity (pKa): An experimental pKa value is not readily available in the literature. However,
its acidity can be logically inferred. Salicylic acid (2-hydroxybenzoic acid) has a pKa of
approximately 2.97 for its carboxylic acid group, which is significantly lower (more acidic)
than benzoic acid (pKa = 4.20) due to intramolecular hydrogen bonding.[8] The
trifluoromethyl group at the para-position is a powerful electron-withdrawing group, which
would further stabilize the carboxylate anion through inductive effects, thereby increasing the
acidity (lowering the pKa) of the carboxylic acid. Conversely, this electron-withdrawal would
decrease the acidity (increase the pKa) of the phenolic hydroxyl group compared to
unsubstituted phenol.

 Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) is 3.5.[1] This
high value indicates significant lipophilicity, a direct consequence of the trifluoromethyl group.
[2] This property is critical for its pharmacokinetic profile, influencing its ability to cross
biological membranes and its distribution in the body.

« Molecular Descriptors: The molecule has a topological polar surface area (TPSA) of 57.5 A2,
two hydrogen bond donors (from the -OH and -COOH groups), and six hydrogen bond
acceptors (the oxygen atoms and fluorine atoms).[1] These features are central to its
interaction with biological targets like enzymes and receptors.

Part 2: Spectroscopic and Analytical
Characterization

Accurate identification and purity assessment are paramount in research and development.
This section outlines the standard analytical techniques and expected results for 2-Hydroxy-4-
(trifluoromethyl)benzoic acid.

Spectroscopic Profile

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show distinct signals for the three aromatic protons,
which will appear as a complex splitting pattern due to their unique electronic
environments. The acidic protons of the carboxyl and hydroxyl groups will typically appear
as broad singlets that may be exchangeable with D20.
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o 13C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will
be in the downfield region (~170 ppm). The carbon atom of the -CFs group will appear as
a gquartet due to one-bond coupling with the three fluorine atoms.

o 19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the -
CFs group, providing a clear diagnostic peak.

e Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound is
readily detected as the deprotonated molecule [M-H]~ at an m/z of approximately 205.0.[9]
This is a common method for its quantification in biological matrices. The exact mass is
206.019079 g/mol , which can be used for high-resolution mass spectrometry (HRMS) to
confirm its elemental composition.[10]

e Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups. Characteristic absorption bands include a broad O-H stretch for the hydrogen-
bonded carboxylic acid (typically ~2500-3300 cm~1), a sharp C=0 stretch for the carbonyl
group (~1700 cm~1), a distinct O-H stretch for the phenolic group (~3300-3500 cm~1), and
very strong C-F stretching bands in the region of ~1100-1300 cm~1.

Chromatographic Method: High-Performance Liquid
Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of 2-Hydroxy-4-
(trifluoromethyl)benzoic acid and for its quantification. The following protocol is a
representative method adapted from procedures used for its analysis in biological fluids.[9]

Experimental Protocol: HPLC Purity Analysis

e System Preparation:

o

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 pum patrticle size).

Mobile Phase A: 0.1% Formic Acid in Water.

[¢]

Mobile Phase B: Acetonitrile.

o

Flow Rate: 1.0 mL/min.

o
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o Detection: UV detector at 254 nm.

o Column Temperature: 30 °C.

e Sample Preparation:
o Accurately weigh ~5 mg of 2-Hydroxy-4-(trifluoromethyl)benzoic acid.
o Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

o Further dilute the stock solution to an appropriate concentration for analysis (e.g., 50
pg/mL).

e Analysis:

o Equilibrate the column with an initial mobile phase composition (e.g., 70% A, 30% B) for at
least 15 minutes.

o Inject 10 pL of the prepared sample.

o Run a gradient elution program, for example:

0-10 min: Increase from 30% B to 95% B.

10-12 min: Hold at 95% B.

12-13 min: Return to 30% B.

13-18 min: Re-equilibrate at 30% B.

o Integrate the peak area to determine purity. The retention time will depend on the exact
conditions and column used.

Workflow for HPLC Analysis
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Caption: Workflow for purity analysis via HPLC.

Part 3: Chemical Reactivity and Synthesis
Metabolic Origin

2-Hydroxy-4-(trifluoromethyl)benzoic acid is the pharmacologically active form of the drug
Triflusal. In the body, Triflusal undergoes rapid hydrolysis, primarily mediated by esterase
enzymes, where its acetyl group is cleaved to yield the parent compound. This bioactivation is

a critical step for its therapeutic effect.

Metabolic Conversion of Triflusal
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Caption: Bioactivation of Triflusal to its active metabolite.

Synthetic Reactivity

The molecule's functional groups provide multiple handles for synthetic modification:

Carboxylic Acid: Can undergo standard reactions such as esterification (e.g., with alcohols
under acidic conditions) and amide bond formation (e.g., with amines using coupling agents
like DCC or EDC) to create derivatives.[11]

Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its
nucleophilicity allows it to be used in reactions like Williamson ether synthesis.

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the
electron-withdrawing -COOH and -CFs groups. However, under forcing conditions, reactions
may proceed, directed by the existing substituents.

Part 4: Applications in Research and Drug
Development
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The utility of 2-Hydroxy-4-(trifluoromethyl)benzoic acid extends beyond its role as a drug
metabolite.

o Pharmaceutical and Medicinal Chemistry: It serves as a crucial building block for
synthesizing novel drug candidates. Its scaffold has been incorporated into molecules
designed as antitubercular agents and selective SIRT5 inhibitors.[11][12] The trifluoromethyl
group is often intentionally included in drug design to block metabolic pathways, modulate
acidity, and enhance target binding through favorable interactions.[2]

e Materials Science: The rigid structure and potential for hydrogen bonding make it a
candidate for developing functional materials. For example, it has been used to synthesize
polyesters that self-assemble into crystalline structures and in the creation of smectic C
liquid crystals.[11]

Part 5: Safety and Handling

As a bioactive chemical, proper handling is essential to ensure laboratory safety.

Hazard Class GHS Classification Precautionary Statements
Acute Toxicity Acute Tox. 3 (Oral) H301: Toxic if swallowed.[1]
Skin Irritation Skin Irrit. 2 H315: Causes skin irritation.

H318: Causes serious eye
Eye Damage Eye Dam. 1
damage.

_ _ _ H412: Harmful to aquatic life
Environmental Aquatic Chronic 3 ) ]
with long lasting effects.

Safe Handling Guidelines:

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
[51[13]

o Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep
the container tightly sealed.[5][6]
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o Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust
generation. Dispose of the chemical and its container in accordance with local, state, and
federal regulations.[13]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin,
wash with plenty of soap and water. If swallowed, seek immediate medical attention.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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